molecular formula C11H14O2S B2775045 5-Cyclohexylthiophene-3-carboxylic acid CAS No. 13191-44-1

5-Cyclohexylthiophene-3-carboxylic acid

Cat. No.: B2775045
CAS No.: 13191-44-1
M. Wt: 210.29
InChI Key: IXCCTDMPNWUNBK-UHFFFAOYSA-N
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Description

5-Cyclohexylthiophene-3-carboxylic acid is a compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom

Scientific Research Applications

5-Cyclohexylthiophene-3-carboxylic acid has a wide range of applications in scientific research:

Safety and Hazards

For safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclohexylthiophene-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Fiesselmann synthesis is a well-known method for preparing thiophene derivatives. This method involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-Cyclohexylthiophene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.

Mechanism of Action

The mechanism of action of 5-Cyclohexylthiophene-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the compound’s structure and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • Thiophene-2-carboxylic acid
  • Thiophene-3-carboxylic acid
  • Cyclohexylthiophene derivatives

Uniqueness

5-Cyclohexylthiophene-3-carboxylic acid is unique due to the presence of the cyclohexyl group, which can influence its chemical reactivity and physical properties

Properties

IUPAC Name

5-cyclohexylthiophene-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2S/c12-11(13)9-6-10(14-7-9)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXCCTDMPNWUNBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC(=CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Sodium hydroxide (1 N, 2.5 mL) was added to 5-(cyclohexyl)-thiophene-3-carboxylic acid ethyl ester (0.485 g) in IMS (3 mL). The reaction was irradiated in a microwave at 140° C. for 10 minutes. Water was added (5 mL) and the mixture washed with DCM. The aqueous layer was acidified to pH 1 and extracted with DCM. The organic solution was dried over magnesium sulphate, filtered and the solvent removed to give the title compound (460 mg, 86%). Recrystallisation from IMS/water gave a red solid (0.2 g). LCMS m/z 210.99 [M+H]+ RT=3.75 min (Analytical Method 4).
Quantity
2.5 mL
Type
reactant
Reaction Step One
Name
5-(cyclohexyl)-thiophene-3-carboxylic acid ethyl ester
Quantity
0.485 g
Type
reactant
Reaction Step One
[Compound]
Name
IMS
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
86%

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